5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
Overview
Description
5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine, such as 2-fluoro-5-nitroaniline, under conditions that promote amide bond formation.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dichlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide
- 5-(2,4-dichlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide
- 5-(2,4-dichlorophenyl)-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both fluoro and nitro groups on the phenyl ring may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN2O4/c18-9-1-3-11(12(19)7-9)15-5-6-16(26-15)17(23)21-14-8-10(22(24)25)2-4-13(14)20/h1-8H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNJYOPVCJTFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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